N-(5-bromo-2-hydroxyphenyl)acetamide

Pranlukast synthesis pharmaceutical intermediate patent-specified route

Scaling pranlukast or benzoxazole antifungals? Chloro/unsubstituted analogs fail to deliver target-selective ergosterol inhibition and anti-Candida activity-only the 5-bromo substitution pattern provides the necessary potency. This compound is the patent-specified pranlukast starting material (114 kg scale, ZnCl₂/MeCN) and the direct precursor to benzoxazoles achieving 88% activity against fluconazole-resistant C. albicans. Established acute toxicity profile (LD50 140-160 mg/kg) simplifies compound registration and GHS classification.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 107986-49-2
Cat. No. B169409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-2-hydroxyphenyl)acetamide
CAS107986-49-2
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)Br)O
InChIInChI=1S/C8H8BrNO2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)
InChIKeyQNPOKHIASGOGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Bromo-2-hydroxyphenyl)acetamide Identity & Sourcing


N-(5-Bromo-2-hydroxyphenyl)acetamide (CAS 107986-49-2), also referred to as 2-acetamido-4-bromophenol or 4-bromo-2-acetamidophenol, is a brominated aromatic amide with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . The compound features a phenolic hydroxyl group at the ortho position, an acetamide substituent, and a bromine atom at the para position relative to the hydroxyl group . Commercial availability is typically at 95–98% purity , and the compound's acute toxicity profile is established, with a median lethal dose (LD50) range of 140–160 mg/kg in mice . This compound serves as a critical synthetic intermediate in pharmaceutical manufacturing and is documented as a key building block in the production pathway of pranlukast, a cysteinyl leukotriene receptor 1 antagonist used for asthma treatment [1].

1

Synthetic intermediate fit: Patent-designated building block for pranlukast intermediate manufacturing.

2

Brominated scaffold advantage: Supports antifungal and enzyme inhibitor research where chloro analogs show reduced activity.

3

Toxicology profile available: Established LD50 range supports procurement risk assessment, unlike uncharacterized analogs.

N-(5-Bromo-2-hydroxyphenyl)acetamide: Irreplaceable in Regulated Synthesis


Casual substitution of N-(5-bromo-2-hydroxyphenyl)acetamide with unsubstituted acetanilide or simple chlorinated analogs introduces significant risks in biologically relevant applications. In a broad survey of bromoacetamide fungistatic properties, N-aryl bromoacetamides demonstrated substantially higher antifungal potency than their chlorine analogs, with the chlorine derivatives described as 'much less active'—a halogen-dependent activity cliff that cannot be bridged by increasing chlorine stoichiometry since polyhalogenation did not augment fungistatic power [1]. In enzyme inhibition contexts, monohydroxy acetanilides lacking the bromine substituent showed only weak inhibition of dihydroxyacetamido epoxidase (DHAE) and dehydrogenase (DHADH), whereas the brominated benzoquinoneacetanilide derivative—which could only be accessed through the 5-bromo intermediate—was among the most powerful inhibitors in the series [2]. Additionally, in benzoxazole-based antifungal development, the 5-bromo substituent on the benzoxazole ring (derived from a 5-bromo-2-aminophenol/acetanilide precursor framework) was essential for conferring anti-Candida activity and ergosterol biosynthesis perturbation, whereas the 5,7-dibromo variant displayed a reversed action mode against clinical isolates [3]. These findings collectively establish that the specific bromination pattern and hydroxyl-acetamide regiochemistry are non-interchangeable determinants of downstream biological performance.

Halogen identity

Chloro analogs show much lower antifungal activity; polyhalogenation does not recover potency. Substitution introduces unvalidated SAR.

Regiochemistry

5-bromo regiochemistry is critical for consistent ergosterol inhibition profile; 5,7-dibromo derivatives may display reversed action mode in clinical isolates.

Toxicity data gap

Non-brominated or dichloro analogs lack publicly available acute toxicity data, potentially delaying institutional safety review.

N-(5-Bromo-2-hydroxyphenyl)acetamide: Comparative Evidence


Pranlukast Synthesis: Bromo vs. Chloro Intermediate

A patent specifically designated 2-acetamido-4-bromophenol as the starting material for large-scale preparation of 3-amino-2-hydroxyacetophenone, the key intermediate in pranlukast synthesis, using a documented loading of 114 kg of the brominated acetamide in acetonitrile with ZnCl2 catalysis [1]. In contrast, alternative non-brominated N-acetyl-2-aminophenol cannot undergo the same reductive deprotection/hydrolysis sequence with equivalent regioselectivity due to the absence of the bromine directing group. The bromine atom at the para position serves a dual role: enabling subsequent functionalization while protecting the position during the hydrolysis step, a feature absent in the chlorine analog (4-chloro-2-acetamidophenol), which shows different reactivity under identical reductive conditions.

Pranlukast Synthesis Route
Head-to-head
114 kg scale patent-specified bromo intermediate vs. no precedent for chloro analog
Route exclusivity: only the 5-bromo derivative is validated for this industrial transformation.
ZnCl2 catalysis, acetonitrile, industrial scale context.
Pranlukast synthesis pharmaceutical intermediate patent-specified route

Antifungal Activity: Bromoacetamides vs. Chloroacetamides

In a foundational structure-activity study assaying 10 N-aryl α-haloamides as fungus inhibitors, the N-phenyl bromoacetamide derivative (bromoacetanilide) defined the upper boundary of aromatic compound activity, with the explicit finding that none of the aromatic compounds exceeded its potency [1]. Critically, the chlorine analogs were judged to be 'much less active,' and polyhalogenation of the aromatic ring did not augment fungistatic power [1]. This establishes a clear bromine > chlorine hierarchy for antifungal applications within this chemotype. The target compound, bearing both the bromoacetamide scaffold and a phenolic hydroxyl that can serve as a further derivatization handle, combines the validated antifungal bromoacetamide pharmacophore with synthetic versatility unavailable in the simpler N-phenyl bromoacetamide comparator.

Antifungal Activity Cliff
Class-level inference
Bromoacetanilide >> Chloroacetanilide (much less active)
Supports antifungal screening context: bromine provides activity floor chloro analogs lack.
Qualitative ranking from 1949 structure-activity survey.
Antifungal bromoacetamide structure-activity relationship

DHAE/DHADH Inhibition: Brominated vs. Non-Brominated Acetanilides

A systematic evaluation of acetamidohydroxy and acetamidoquinone derivatives as inhibitors of dihydroxyacetamido epoxidase (DHAE) and dihydroxyacetamido dehydrogenase (DHADH) from Streptomyces LL-C10037 revealed a strict structural hierarchy for inhibitory potency [1]. Monohydroxy acetanilides (such as 2-hydroxyacetanilide lacking the bromine substituent) showed only weak inhibition of both enzymes. The dihydroxy derivatives demonstrated intermediate potency, while the benzoquinoneacetanilide and its 5-bromo equivalent were identified as the most powerful inhibitors in the entire series [1]. All compounds acted as reversible competitive inhibitors with respect to the natural substrates 2,5-dihydroxyacetanilide and 2,3-epoxy-1,4-benzoquinone-5-acetanilide. The 5-bromo substituent on the benzoquinone scaffold thus provides a critical potency enhancement over the non-halogenated congener.

DHAE/DHADH Inhibition
Cross-study comparable
5-Br-benzoquinone >> dihydroxyacetanilide >> monohydroxyacetanilide
Pathway-response context: only 5-bromo precursor enables access to maximal inhibitory potency.
Reversible competitive inhibitors; Streptomyces LL-C10037 model.
Enzyme inhibition DHAE DHADH bromophenol derivatives

Benzoxazole Antifungal: 5-Bromo vs. 5,7-Dibromo Derivatives

In a 2021 study of N-phenacyl derivatives of 2-mercaptobenzoxazole, the 5-bromobenzoxazole derivative (compound 6a) demonstrated %R = 88.0 ± 9.7 at 16 µg/mL against a fluconazole- and itraconazole-resistant C. albicans clinical isolate, representing a partial MIC in line with CLSI standards [1]. This activity was superior to the 5,7-dibromobenzoxazole analog in the same resistant strain context. Against the C. albicans reference strain SC5314, 5-bromobenzoxazole 6a reduced ergosterol content by approximately 3-fold at 16 µg/mL compared to untreated control, while the 4-bromophenacyl derivative 5d reduced ergosterol by only 1.9-fold under identical conditions [2]. Critically, 5d displayed a reversed action mode against the clinical isolate—increasing ergosterol content by ~1.3-fold at 16 µg/mL—whereas 6a consistently reduced ergosterol in both reference and clinical strains [3], indicating that the 5-bromo substitution pattern confers a mechanistically advantageous and more predictable antifungal profile.

Ergosterol Modulation
Cross-study comparable
~3-fold reduction (5-Br) vs. 1.9-fold (4-Br) in SC5314
Consistent ergosterol inhibition in reference and resistant strains; reversed mode for 5,7-dibromo analog.
C. albicans azole-resistant clinical isolate context.
Benzoxazole antifungal Candida ergosterol inhibition

Acute Toxicity: Established vs. Unavailable Safety Data

The acute toxicity of N-(5-bromo-2-hydroxyphenyl)acetamide has been quantitatively characterized, with a median lethal dose (LD50) range of 140–160 mg/kg determined in mice . This established toxicity value provides an actionable safety benchmark for procurement decisions involving this compound. By contrast, the closely related unsubstituted analog N-(2-hydroxyphenyl)acetamide and the dichloro variant (4,5-dichloro-2-acetamidophenol) lack publicly available acute toxicity data in the primary literature or authoritative databases, leaving their safety profiles uncharacterized. For laboratories operating under institutional safety review or requiring quantitative risk assessment before compound registration, the availability of defined LD50 data for the target compound eliminates the uncertainty and administrative delays associated with procuring toxicologically uncharacterized alternatives.

Acute Toxicity Profile
Supporting evidence
LD50 range: 140–160 mg/kg (mouse)
Established toxicity benchmark supports procurement risk assessment and safety committee registration.
Data unavailable for non-brominated or dichloro analogs.
Acute toxicity LD50 safety assessment

N-(5-Bromo-2-hydroxyphenyl)acetamide: Key Applications


Pranlukast Intermediate Manufacturing

For any CRO or CDMO scaling the synthesis of 3-amino-2-hydroxyacetophenone as the key pranlukast intermediate, the patent-specified use of 2-acetamido-4-bromophenol at 114 kg scale in acetonitrile with ZnCl2 [1] makes this brominated acetamide the only regulatory-precedented starting material. Procurement teams should qualify suppliers capable of delivering ≥98% purity with full documentation (CoA, MSDS) to support the zinc-mediated reductive hydrolysis step. Substitution with the chloro analog or unsubstituted acetanilide constitutes a process change requiring full revalidation under ICH Q11 guidelines, adding 6–18 months to development timelines.

Azole-Resistant Candida: Benzoxazole Lead Optimization

The 5-bromo-2-hydroxyacetanilide building block is the direct precursor to 5-bromobenzoxazole derivatives that demonstrated %R = 88.0 ± 9.7 at 16 µg/mL against fluconazole- and itraconazole-resistant C. albicans clinical isolates and achieved ~3-fold ergosterol reduction [1] . Medicinal chemistry teams developing next-generation antifungals with activity against azole-resistant strains should prioritize this specific brominated intermediate to access the 5-bromo-substituted benzoxazole series, which maintains consistent ergosterol inhibition across reference and resistant strains—unlike the 4-bromophenacyl derivatives that showed reversed ergosterol modulation in clinical isolates .

DHAE/DHADH Enzyme Inhibitor Development

For biochemical pharmacology groups investigating the DHAE/DHADH enzyme system in Streptomyces or related organisms, the target compound provides entry to the most potent inhibitor chemotype identified: the 5-bromo-benzoquinoneacetanilide [1]. Starting from the non-brominated monohydroxy acetanilide limits achievable inhibitory potency to the 'weak' range described by Whiteley (2002) [1]. The synthetic path from N-(5-bromo-2-hydroxyphenyl)acetamide through controlled oxidation to the corresponding benzoquinone followed by activity testing against purified DHAE/DHADH represents a validated SAR progression with precedent in the primary literature.

Toxicology-Aware Compound Procurement

University core facilities and screening centers operating under institutional chemical safety committees benefit from the target compound's established acute toxicity profile (LD50 range 140–160 mg/kg in mice) [1]. Unlike many structurally similar bromophenols and acetamides that lack publicly available toxicity data, N-(5-bromo-2-hydroxyphenyl)acetamide can be registered with a completed risk assessment, reducing administrative review time. This is particularly relevant for high-throughput screening campaigns where compound registration requires documented hazard classification per GHS guidelines.

Application
Selection Property
Validation Focus
Pranlukast intermediate manufacturing
Patent-specified synthetic intermediate
Process validation under ICH Q11 guidelines
Azole-resistant Candida lead optimization
5-Bromo-substituted benzoxazole series access
Ergosterol inhibition consistency across strains
DHAE/DHADH enzyme inhibitor development
Precursor to maximally inhibitory benzoquinone
Kinetic analysis of competitive inhibition
Toxicology-aware compound procurement
Established acute toxicity profile (LD50)
GHS hazard classification documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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